molecular formula C12H9ClN2OS B1622995 2-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-phenyl}acetonitrile CAS No. 672950-06-0

2-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-phenyl}acetonitrile

Cat. No. B1622995
M. Wt: 264.73 g/mol
InChI Key: XXDMZDMXIZZEBH-UHFFFAOYSA-N
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Description

“2-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-phenyl}acetonitrile” is a compound that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting various biological activities . The compound is similar to “1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone” which has a molecular weight of 267.73 .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .

Scientific Research Applications

Conversion and Reactivity Studies

Conversion of 4-substituted benzo-2,1,3-thiadiazoles : Research demonstrated that under the influence of hydrogen peroxide and hydrochloric acid in acetonitrile, 4-substituted benzo-2,1,3-thiadiazoles form 5-chloro-4,7-dioxobenzo-2,1,3-thiadiazole, alongside the production of corresponding 5,7-dichloro derivatives in some cases (Belen'kaya et al., 1988). This study showcases the compound's potential for generating structurally diverse derivatives through selective chlorination and oxidation reactions.

Mechanistic Insights and Molecular Interactions

Role of ion-molecule pairs in solvolysis reactions : The solvolysis of 2-methoxy-2-phenyl-3-butene in acetonitrile-water mixtures provided insight into nucleophilic addition and rearrangement reactions, highlighting the compound's reactivity and the influence of solvent interactions on product distribution (Jia et al., 2002). This research contributes to understanding the solvolysis mechanism and the stability of intermediates in related chemical reactions.

Synthesis and Application in Medicinal Chemistry

Ultrasound-mediated synthesis of novel compounds : A study reported the ultrasound-promoted synthesis of novel thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives, evaluated for their anticancer activities. This method exemplifies an environmentally friendly and efficient approach to synthesizing compounds with potential biological applications (Tiwari et al., 2016). While the focus was on anticancer activity, the methodology underscores the utility of "2-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-phenyl}acetonitrile" derivatives in synthesizing biologically relevant molecules.

Molecular Structure and Analysis

Helix-helix interactions and molecular structure : Research on 2-amino-4-(thiazolin-2-yl)phenol, a compound structurally related to "2-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-phenyl}acetonitrile", highlighted its ability to form heterochiral sheets of helical polymers, offering insights into the molecular interactions and chiral properties of similar compounds (Stefankiewicz et al., 2011). This study aids in understanding the structural dynamics and potential applications of these compounds in designing materials with specific chiral properties.

properties

IUPAC Name

2-[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2OS/c13-12-15-7-11(17-12)8-16-10-3-1-9(2-4-10)5-6-14/h1-4,7H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDMZDMXIZZEBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)OCC2=CN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396675
Record name {4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetonitrile

CAS RN

672950-06-0
Record name {4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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